molecular formula C8H3BrFNO2 B1414097 3-Bromo-4-cyano-2-fluorobenzoic acid CAS No. 1805187-25-0

3-Bromo-4-cyano-2-fluorobenzoic acid

Cat. No.: B1414097
CAS No.: 1805187-25-0
M. Wt: 244.02 g/mol
InChI Key: IYAUKMJXSNHRQJ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at the 3-position, a cyano group at the 4-position, and a fluorine atom at the 2-position of the aromatic ring. The compound’s structure combines electron-withdrawing groups (cyano, fluoro) and a bulky bromine substituent, which influence its physicochemical properties and reactivity.

Key features include:

  • Electron-withdrawing effects: The cyano and fluoro groups enhance the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid.
  • Steric hindrance: The bromine atom may restrict rotational freedom or influence substitution reactions.
  • Applications: Such compounds are often intermediates in pharmaceutical synthesis or agrochemicals due to their tunable electronic and steric profiles.

Properties

IUPAC Name

3-bromo-4-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAUKMJXSNHRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Substituents Molecular Weight Key Properties (Inferred/Reported)
3-Bromo-4-cyano-2-fluorobenzoic acid N/A 3-Br, 4-CN, 2-F ~260 (estimated) High acidity (pKa < 3), moderate solubility in polar solvents
2-Bromo-5-(trifluoromethyl)benzoic acid 1483-56-3 2-Br, 5-CF₃ 269.01 LogP ~2.8 (lipophilic), high thermal stability
3-Bromo-4-(trifluoromethyl)benzoic acid 581813-17-4 3-Br, 4-CF₃ 283.00 Low water solubility, used in cross-coupling reactions
3-Bromo-4-chloro-2-fluoro-benzoic acid 1677706-23-8 3-Br, 4-Cl, 2-F 253.45 Moderate LogP (~2.5), crystalline solid
4-Bromo-3-fluorobenzoic acid 153556-42-4 4-Br, 3-F 219.01 White crystalline powder, LogP ~1.8
3-Bromo-4-fluorophenylacetic acid 942282-40-8 3-Br, 4-F (phenylacetic) 233.03 LogP ~2.1, blood-brain barrier permeable
Key Observations:
  • Substituent Effects: Cyano (CN) vs. Trifluoromethyl (CF₃): The cyano group in the target compound is more polar than CF₃, leading to higher solubility in polar solvents but lower lipophilicity (LogP ~2.0–2.5 estimated) compared to CF₃-substituted analogs (LogP ~2.8–3.0) . Chloro (Cl) vs. Cyano (CN): The chloro-substituted analog (CAS 1677706-23-8) has lower molecular weight and reduced electronic withdrawal compared to cyano, resulting in weaker acidity . Positional Isomerism: 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4) demonstrates how bromine and fluorine positioning alters crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-cyano-2-fluorobenzoic acid
Reactant of Route 2
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3-Bromo-4-cyano-2-fluorobenzoic acid

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